molecular formula C11H12N2O2 B1352470 Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-40-5

Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1352470
CAS RN: 67625-40-5
M. Wt: 204.22 g/mol
InChI Key: PUVNOZGJIVZLJH-UHFFFAOYSA-N
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Description

Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H12N2O2 . It has an average mass of 204.225 Da and a monoisotopic mass of 204.089874 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate consists of a fused bicyclic system with a pyridine ring attached to an imidazole ring . The ethyl ester group is attached to the carboxylate position on the imidazole ring .

Scientific Research Applications

Mechanism of Action

Mode of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to undergo direct functionalization through radical reactions . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry , suggesting that they may interact with a variety of biochemical pathways.

properties

IUPAC Name

ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-13-6-4-5-8(2)10(13)12-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVNOZGJIVZLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30413927
Record name Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

67625-40-5
Record name Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Q & A

Q1: Why was Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate chosen for X-ray structure determination in this study?

A1: This study focused on understanding the reactivity of the imidazo[1,2-a]pyridine system. Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (5) was selected, alongside other compounds, to investigate how substituents on the imidazo[1,2-a]pyridine ring influence its reactivity towards nitration. The X-ray structure of compound (5) provided valuable information about its spatial arrangement, which was then used for CNDO/2 calculations. These calculations helped researchers predict the reactivity of different positions on the molecule and compare the theoretical results with experimental observations of nitration reactions. []

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